molecular formula C12H15FN2 B13612467 1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl-

1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl-

Cat. No.: B13612467
M. Wt: 206.26 g/mol
InChI Key: PLVGZAAVOLJDSK-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- typically involves the introduction of a fluoro group and the alpha,alpha-dimethyl substitution on the indole scaffold. One common method involves the reaction of 4-fluoroindole with a suitable alpha,alpha-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-3-ethanamine, N-methyl-
  • 1H-Indole-3-ethanamine, alpha-methyl-
  • 4-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine

Uniqueness

1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- is unique due to the presence of both the fluoro group and the alpha,alpha-dimethyl substitution. These structural features can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

1-(4-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H15FN2/c1-12(2,14)6-8-7-15-10-5-3-4-9(13)11(8)10/h3-5,7,15H,6,14H2,1-2H3

InChI Key

PLVGZAAVOLJDSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C(=CC=C2)F)N

Origin of Product

United States

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